5-Chloroquinolin-3-amine
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Overview
Description
5-Chloroquinolin-3-amine is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization . Recent developments emphasize the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound has a similar structure with a chlorine atom at the 5th position and an amine group at the 3rd position .Chemical Reactions Analysis
Quinolines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .Mechanism of Action
Target of Action
It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites . This suggests that 5-Chloroquinolin-3-amine may have a similar target.
Mode of Action
Chloroquine, a structurally related compound, prevents the conversion of heme to hemazoin in malarial trophozoites . This leads to the accumulation of toxic heme, which kills the parasite . It is plausible that this compound may exhibit a similar mode of action.
Biochemical Pathways
A compound with a similar structure, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to interact with the pi3k/akt/mtor pathway proteins .
Result of Action
Based on its structural similarity to chloroquine, it may exhibit antimalarial activity by causing the accumulation of toxic heme in malarial trophozoites .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the quinoline derivative .
Cellular Effects
Some quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDFEWZQNFPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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